molecular formula C22H21N3O2S B2726808 2-{[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one CAS No. 896044-74-9

2-{[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one

Cat. No.: B2726808
CAS No.: 896044-74-9
M. Wt: 391.49
InChI Key: KYWYFVMEDQFGLE-UHFFFAOYSA-N
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Description

2-{[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a quinoline ring fused with a pyridazine ring, connected via a sulfanyl group to an ethanone moiety. The presence of methoxyphenyl and other functional groups contributes to its diverse chemical reactivity and potential biological activities.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinoline and pyridazine intermediates, followed by their coupling through a sulfanyl linkage.

    Quinoline Intermediate Synthesis: The quinoline ring can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Pyridazine Intermediate Synthesis: The pyridazine ring can be prepared through the reaction of hydrazine with diketones or α,β-unsaturated carbonyl compounds.

    Coupling Reaction: The quinoline and pyridazine intermediates are then coupled using a thiol reagent under basic conditions to form the sulfanyl linkage, followed by oxidation to yield the final ethanone product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions with strong nucleophiles like sodium methoxide.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Sodium methoxide, potassium tert-butoxide

Major Products

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Alcohols

    Substitution Products: Various substituted phenyl derivatives

Mechanism of Action

The mechanism of action of 2-{[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is largely dependent on its interaction with specific molecular targets. The compound may exert its effects through:

    Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.

    DNA Intercalation: Inserting itself between DNA base pairs, affecting DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-dihydro-2H-quinolin-1-yl)-2-[6-(2-hydroxyphenyl)pyridazin-3-yl]sulfanylethanone: Similar structure but with a hydroxy group instead of a methoxy group.

    1-(3,4-dihydro-2H-quinolin-1-yl)-2-[6-(2-chlorophenyl)pyridazin-3-yl]sulfanylethanone: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in 2-{[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one imparts unique electronic and steric properties, influencing its reactivity and interaction with biological targets. This makes it distinct from its analogs with different substituents.

Properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2S/c1-27-20-11-5-3-9-17(20)18-12-13-21(24-23-18)28-15-22(26)25-14-6-8-16-7-2-4-10-19(16)25/h2-5,7,9-13H,6,8,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYWYFVMEDQFGLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(C=C2)SCC(=O)N3CCCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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